molecular formula C20H22ClNO5 B2515152 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 1421445-82-0

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B2515152
CAS No.: 1421445-82-0
M. Wt: 391.85
InChI Key: CZFRESXJRSKFNR-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound designed for biochemical research applications. Its molecular structure incorporates a benzodioxole group, a feature present in various pharmacologically active compounds and enzyme inhibitors . The specific research applications and mechanistic profile of this compound are currently an area of ongoing investigation. Researchers are exploring its potential utility as a [e.g., biochemical probe or tool compound] to study [e.g., specific cellular pathways or protein functions]. This product is intended for laboratory research purposes only and is not to be used for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-20(2,27-15-6-4-14(21)5-7-15)19(24)22-10-9-16(23)13-3-8-17-18(11-13)26-12-25-17/h3-8,11,16,23H,9-10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFRESXJRSKFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC(C1=CC2=C(C=C1)OCO2)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
  • Hydroxypropyl group : Contributes to the compound's solubility and interaction with biological targets.
  • 4-Chlorophenoxy group : May enhance biological activity through specific receptor interactions.

The molecular formula is C19H21ClNO5C_{19}H_{21}ClNO_{5} with a molecular weight of approximately 343.4 g/mol.

PropertyValue
Molecular FormulaC19H21ClNO5C_{19}H_{21}ClNO_{5}
Molecular Weight343.4 g/mol
CAS Number1421499-33-3

Anticancer Properties

Research indicates that compounds with a benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cells, suggesting potential for therapeutic applications in oncology .

Antimicrobial Activity

Compounds containing the benzo[d][1,3]dioxole moiety have also been associated with antimicrobial effects. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various benzo[d][1,3]dioxole derivatives against 12 human cancer cell lines. Some derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics like cisplatin .
  • Antibacterial Screening : In another investigation, derivatives were screened for antibacterial activity and showed promising results against common pathogens, indicating their potential as new antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzo[d][1,3]dioxole : This can be synthesized through cyclization reactions involving catechol derivatives.
  • Introduction of Hydroxypropyl Group : Achieved via nucleophilic substitution reactions.
  • Coupling Reaction : The final product is formed by coupling the benzo[d][1,3]dioxole derivative with a phenoxypropanamide precursor using amide bond formation techniques.

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level with biological targets.
  • In Vivo Studies : Evaluating efficacy and safety through animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole Moieties

Several compounds share the benzodioxole core but differ in substituents and functional groups, leading to variations in physicochemical and biological properties. Key analogues include:

Compound Name Key Structural Features Molecular Weight Notable Properties/Applications Source
Target Compound Benzodioxole, 3-hydroxypropyl, 4-chlorophenoxypropanamide ~393.8 (calc.) Hypothetical enzyme inhibition (e.g., CYP450) -
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide Benzodioxole, furan-2-carboxamide 289.28 Unknown bioactivity; used in synthetic studies
(E)-N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide Benzodioxole, acrylamide, furan 342.3 (calc.) Potential kinase inhibitor scaffold
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide Benzodioxole, thiophene, chloro-substituent 339.8 (calc.) Enhanced electrophilicity for covalent binding

Key Observations :

  • Hydroxypropyl Linker : The 3-hydroxypropyl chain is conserved across analogues, suggesting its role in balancing solubility and rigidity.
Amide Derivatives with Phenoxy Groups

Phenoxypropanamide derivatives are prevalent in agrochemicals and pharmaceuticals. Notable examples include:

Compound Name Key Features Molecular Weight Applications Source
N-(3,4-Dichlorophenyl)propanamide (Propanil) Dichlorophenyl, propanamide 218.1 Herbicide (acetyl-CoA carboxylase inhibition)
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide Benzodioxole, 4-chlorophenoxy, branched amide ~393.8 (calc.) Research compound (uncharacterized) -

Comparison :

  • Chlorophenoxy vs. Dichlorophenyl: The target compound’s 4-chlorophenoxy group may confer selectivity toward different biological targets compared to Propanil’s dichlorophenyl moiety .
  • Branched vs. Linear Amides : The 2-methylpropanamide branch in the target compound could reduce metabolic degradation compared to linear amides .
Pharmacological Potential
  • Enzyme Inhibition : The benzodioxole moiety is associated with cytochrome P450 (CYP450) modulation, suggesting the target compound could serve as a CYP inhibitor .
Structural Limitations
  • Solubility: The hydrophobic 4-chlorophenoxy group may limit aqueous solubility, necessitating formulation optimization.
  • Metabolic Stability : The hydroxypropyl linker could undergo oxidation, requiring structural modification for in vivo studies .

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